3-(Cbz-氨基甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

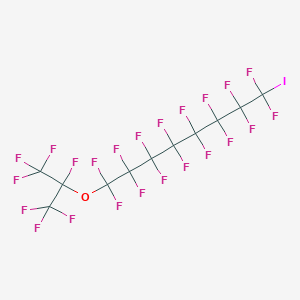

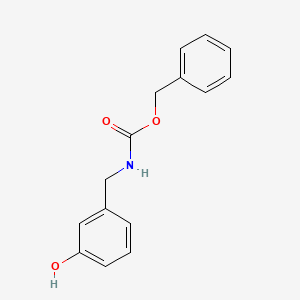

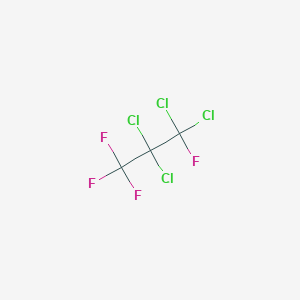

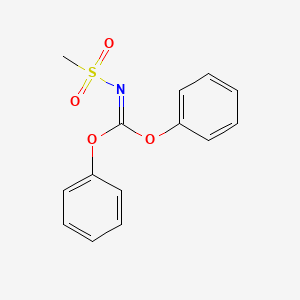

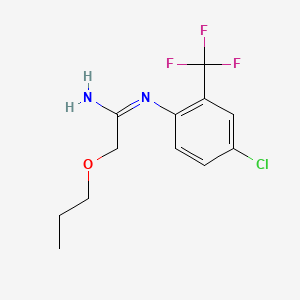

3-(Cbz-aminomethyl)phenol is a chemical compound used as a building block in the synthesis of various specialty chemicals . It has a molecular weight of 257.29 .

Synthesis Analysis

The synthesis of 3-(Cbz-aminomethyl)phenol involves the use of N-Cbz-protected amino acids which react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides .Molecular Structure Analysis

The molecular structure of 3-(Cbz-aminomethyl)phenol is C15H15NO3 . The structure of phenol, a component of this compound, involves an -OH group attached directly to a benzene ring .Chemical Reactions Analysis

Phenols, like the phenol component in 3-(Cbz-aminomethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical properties of phenol, a component of 3-(Cbz-aminomethyl)phenol, include a melting point of 40-43°C and a boiling point of 182°C . 3-(Cbz-aminomethyl)phenol is a white to yellow solid .科学研究应用

BOC Protection of Amines

The compound is used in the BOC protection of amines, which is a crucial step in the synthesis of biologically active molecules . This process is carried out in catalyst and solvent-free media under mild reaction conditions . The products of this reaction are confirmed by 1H, 13C NMR, and IR spectroscopy .

Synthesis of Amides

3-(Cbz-aminomethyl)phenol is used in the synthesis of amides . This method is highly effective and offers a promising approach for facile synthesis .

Green Chemistry

The compound plays a significant role in green chemistry . It is used in an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Pharmaceutical Applications

The nitrogen-containing carbamate or BOC amine compounds, which are frequently found in pharmaceutical and biologically active molecules in organic synthesis, can be synthesized using 3-(Cbz-aminomethyl)phenol .

Fine Chemical Syntheses

The compound is used in the synthesis of fine chemicals . It is part of a paradigm shift from traditional concepts and focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .

Research on Chemical Intermediates

3-(Cbz-aminomethyl)phenol is used in research on chemical intermediates . It is part of the study of more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses .

作用机制

Target of Action

It’s known that this compound is often used in the synthesis of amides , suggesting that it may interact with amines and carboxylic acids or their derivatives.

Mode of Action

The compound “3-(Cbz-aminomethyl)phenol” is a Cbz-protected amine . The Cbz (carboxybenzyl) group is a carbamate-protecting group used in organic synthesis to protect amines . It is added to the amine group to prevent it from reacting prematurely during the synthesis process . The Cbz group can be removed later in the synthesis process using catalytic hydrogenation .

Biochemical Pathways

Given its role in the synthesis of amides , it may be involved in reactions that form amide bonds, which are crucial in the formation of proteins and peptides.

Result of Action

The primary result of the action of “3-(Cbz-aminomethyl)phenol” is the protection of amines during the synthesis of amides . By protecting the amine group, it allows for more controlled reactions and prevents undesired side reactions . After the desired reactions have taken place, the Cbz group can be removed, revealing the original amine group .

Action Environment

The action, efficacy, and stability of “3-(Cbz-aminomethyl)phenol” can be influenced by various environmental factors. These may include the pH of the reaction environment, the presence of other reactants or catalysts, temperature, and pressure . For example, the removal of the Cbz group typically requires the presence of a catalyst and specific conditions, such as hydrogenation .

安全和危害

未来方向

属性

IUPAC Name |

benzyl N-[(3-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-8-4-7-13(9-14)10-16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSKRMJMDBYZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553913 |

Source

|

| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cbz-aminomethyl)phenol | |

CAS RN |

75383-61-8 |

Source

|

| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)

![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)